2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide
Descripción
This compound is a pyrimidoindole derivative featuring a 2-chlorobenzyl group at position 3, an 8-methyl substituent, and a 4-oxo moiety on the heterocyclic core. The acetamide side chain is substituted with a 4-isopropylphenyl group, distinguishing it from structurally related analogs. Its molecular complexity suggests synthetic challenges, particularly in regioselective functionalization of the pyrimidoindole scaffold .
Propiedades
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-18(2)20-9-11-22(12-10-20)32-26(35)16-34-25-13-8-19(3)14-23(25)27-28(34)29(36)33(17-31-27)15-21-6-4-5-7-24(21)30/h4-14,17-18H,15-16H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBGUUJLJBOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with significant potential in pharmaceutical applications. It belongs to a class of derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.9 g/mol. The structure features an indole derivative, which is known for its role in various biological processes.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, revealing its potential as a therapeutic agent. Key areas of activity include:
-
Anticancer Activity :
- The compound has shown effectiveness against various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells, leading to reduced cell proliferation.
- A study demonstrated that derivatives similar to this compound exhibited higher toxicity against MKN-45 gastric adenocarcinoma cells compared to standard chemotherapeutic agents like Paclitaxel .
- Anti-inflammatory Properties :
-
Antimicrobial Effects :
- Preliminary tests suggest that the compound possesses antimicrobial properties against several bacterial strains, indicating its potential use in treating infections.
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in gastric cancer cells | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Effective against bacterial strains |
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional treatments. This suggests that the compound could serve as a promising candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties, the compound was administered in models of induced inflammation. Results showed a marked reduction in edema and inflammatory markers, supporting its potential application in inflammatory diseases.
Comparación Con Compuestos Similares
Key Example: 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide
- Structural Difference : The acetamide group is substituted with a 2-fluorophenyl instead of 4-isopropylphenyl.
- Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins compared to the bulkier isopropyl group, which could improve metabolic stability.
- Physicochemical Data : Molecular formula C₂₆H₂₀ClFN₄O₂; molecular weight 498.92 g/mol. Exact data for the target compound is unavailable, but replacing fluorine with isopropyl would increase hydrophobicity (clogP ~4.5 vs. ~5.2 estimated) .
Other Acetamide Derivatives
- N-(4-sulfamoylphenyl) analogs (13a–e): Synthesized via diazonium coupling (). For instance, 13a (4-methylphenyl) and 13b (4-methoxyphenyl) exhibit high yields (94–95%) and melting points (~274–288°C), suggesting robust crystalline stability.
Chlorobenzyl-Containing Analogues
Example: 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide
- Structural Features : Shares a chlorobenzyl group but lacks the pyrimidoindole core. Instead, it incorporates a methoxyphenyl-acetamide scaffold.
- Synthesis : Yielded 80% via multicomponent reaction, indicating efficient methodology compared to pyrimidoindole syntheses, which often require multistep protocols .
- Physicochemical Properties : Melting point 124.9–125.4°C; Rf 0.3 (60:40 EtOAc/petroleum ether). Lower melting point than pyrimidoindoles (e.g., 13a: 288°C), suggesting reduced crystallinity due to flexible allyl and methoxy groups .
Heterocyclic Core Modifications
Example: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)
- Core Difference : Replaces pyrimidoindole with a benzodiazepine-pyrimidopyrimidine hybrid.
- The benzodiazepine core introduces conformational flexibility, contrasting with the planar pyrimidoindole system .
Key Insights
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) may enhance target engagement, while bulky groups (e.g., isopropyl) improve pharmacokinetic properties like half-life.
- Synthetic Complexity : Pyrimidoindole derivatives (e.g., target compound) likely require more intricate syntheses than diazonium-coupled analogs (e.g., 13a–e) .
- Thermal Stability : Higher melting points in sulfamoylphenyl derivatives (13a–b) suggest utility in solid formulations, whereas flexible scaffolds (e.g., ) may favor solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
